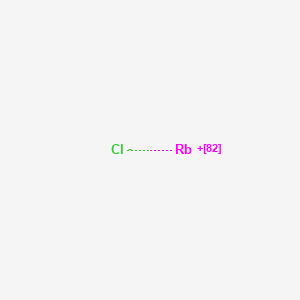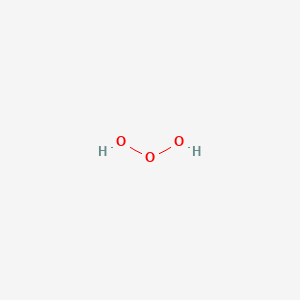
Trioxidane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trioxidane is an inorganic hydroxy compound.
Aplicaciones Científicas De Investigación
Cancer Treatment and Metastasis Inhibition : Trioxidane has shown promising results in cancer treatment, particularly in inhibiting metastasis. For instance, trioxifene, a derivative, demonstrated significant inhibition of metastasis in rat prostatic carcinoma models and extended survival rates in rats with prostate cancer (Neubauer et al., 2003).
Application in Acute Promyelocytic Leukemia (APL) : Trioxidane has been used in the treatment of refractory and relapsed APL, indicating its potential as a therapeutic agent for certain types of leukemia (Zhang Xiao-ru, 2013).
Combination Therapy in Cancer Treatment : Studies suggest that combining trioxidane with other drugs can enhance the efficacy of cancer treatments. For example, a study on the combination of trioxidane with docetaxel in breast cancer treatment highlighted the potential of such combinations in improving patient outcomes (Mackey et al., 2009).
Antitumor and Apoptotic Effects : Research indicates that trioxidane can induce apoptosis and have antitumor effects in various cancer cell lines. This includes the potential for targeting breast cancer cells through mechanisms involving oxidative stress and immune system modulation (Baj et al., 2002).
Potential in Neuroblastoma Treatment : A study on the pre-application of trioxidane in combination with other antineoplastic agents showed potential in enhancing cytotoxic effects on neuroblastoma cells, suggesting a promising therapeutic option for this type of cancer (Qi et al., 2019).
Nanoparticulate Formulations for Targeted Delivery : The development of nanoparticulate forms of trioxidane for targeted drug delivery in cancer therapy has been explored. This approach aims to lower systemic toxicity and enhance drug efficacy, particularly in solid tumors (Chen et al., 2009).
Propiedades
Número CAS |
12596-80-4 |
|---|---|
Nombre del producto |
Trioxidane |
Fórmula molecular |
H2O3 |
Peso molecular |
50.014 g/mol |
InChI |
InChI=1S/H2O3/c1-3-2/h1-2H |
Clave InChI |
JSPLKZUTYZBBKA-UHFFFAOYSA-N |
SMILES |
OOO |
SMILES canónico |
OOO |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



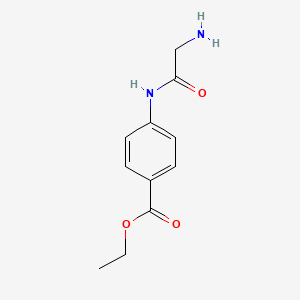
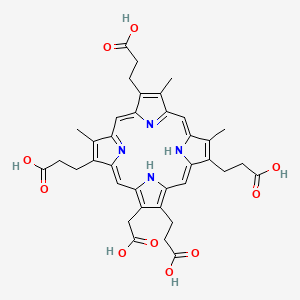
![(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1210179.png)
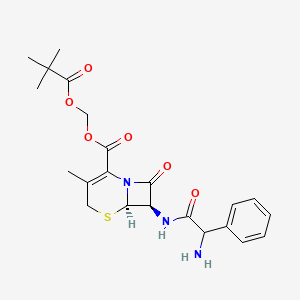
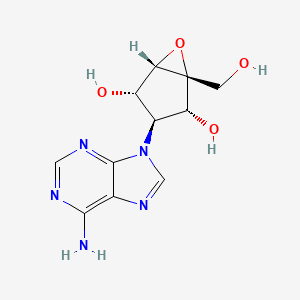
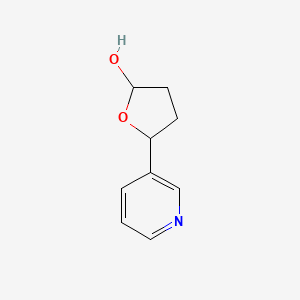
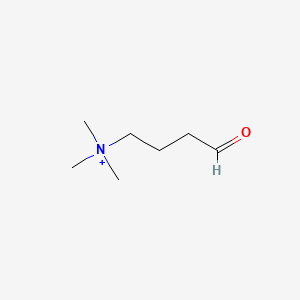
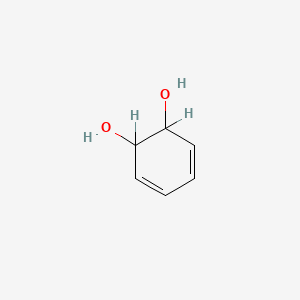
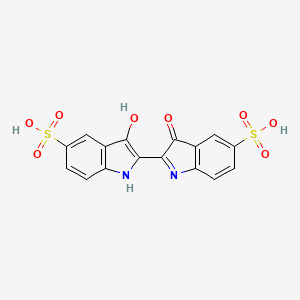
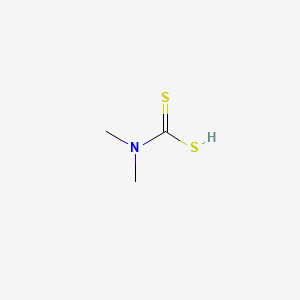

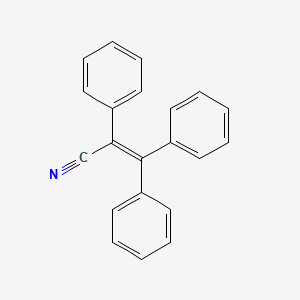
![3-Phenyl-1-(6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxol-6-ylmethyl)pyrrolidine](/img/structure/B1210194.png)
